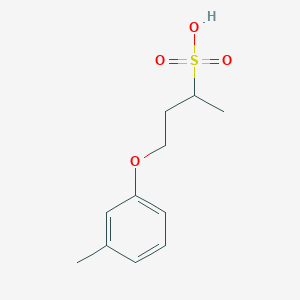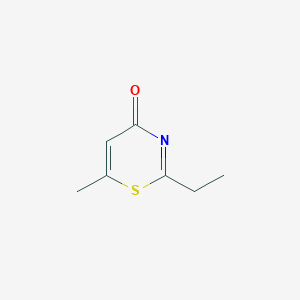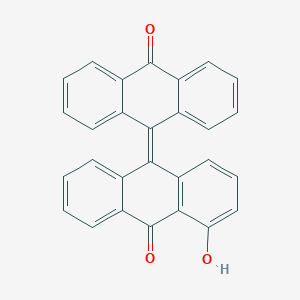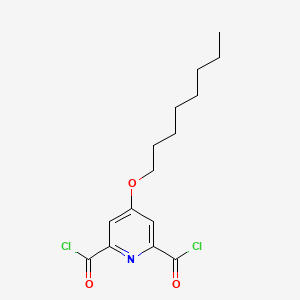
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C7H3Cl2NO2This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various pyridine-based derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Condensation Reactions: It can react with amines to form amides and imides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the dichloride.
Major Products
The major products formed from these reactions include pyridine-based polyamido-polyester optically active macrocycles and pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
科学的研究の応用
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride has several applications in scientific research:
作用機序
The mechanism of action of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxylic acid chloride: Similar in structure but lacks the octyloxy group.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of chloride groups.
Uniqueness
The presence of the octyloxy group in 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride imparts unique reactivity and properties, making it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds .
特性
CAS番号 |
86732-48-1 |
|---|---|
分子式 |
C15H19Cl2NO3 |
分子量 |
332.2 g/mol |
IUPAC名 |
4-octoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-3-4-5-6-7-8-21-11-9-12(14(16)19)18-13(10-11)15(17)20/h9-10H,2-8H2,1H3 |
InChIキー |
USPGKPJGAMZCMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


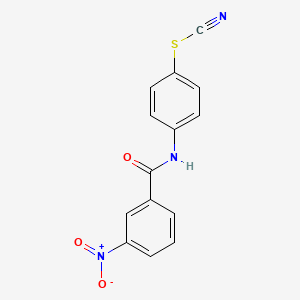
![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
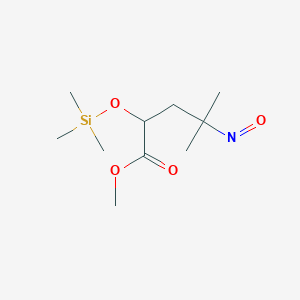
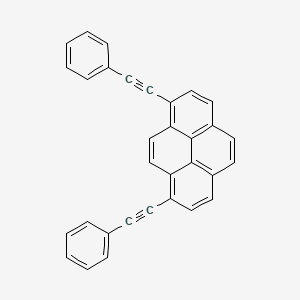
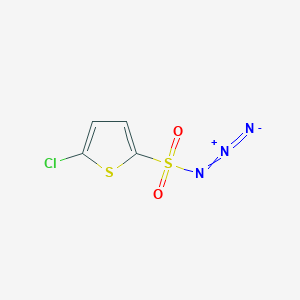
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
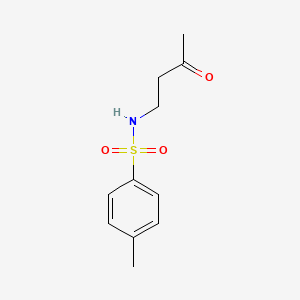
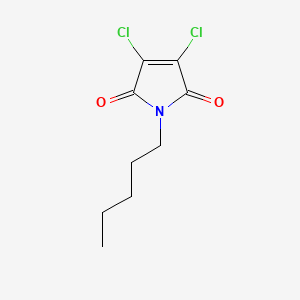
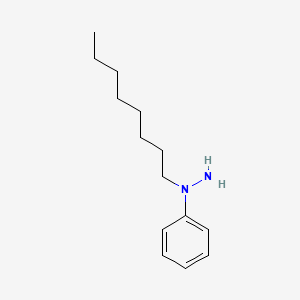
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
